Cas no 2361399-46-2 (Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate)
2361399-46-2 structure
Product Name:Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate
Numéro CAS:2361399-46-2
Le MF:C10H15ClN2O3
Mégawatts:246.690701723099
CID:5638624
PubChem ID:138731850
Update Time:2025-06-07
Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- SCHEMBL21111079
- 2361399-46-2
- EN300-28278002
- prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate
- Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate
-
- Piscine à noyau: 1S/C10H15ClN2O3/c1-2-7-16-10(15)13-5-3-12(4-6-13)9(14)8-11/h2H,1,3-8H2
- La clé Inchi: AMLKMDXECXSJEQ-UHFFFAOYSA-N
- Sourire: ClCC(N1CCN(C(=O)OCC=C)CC1)=O
Propriétés calculées
- Qualité précise: 246.0771200g/mol
- Masse isotopique unique: 246.0771200g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 4
- Complexité: 275
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.7
- Surface topologique des pôles: 49.8Ų
Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28278002-1g |
prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate |
2361399-46-2 | 1g |
$671.0 | 2023-09-09 | ||
| Enamine | EN300-28278002-5g |
prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate |
2361399-46-2 | 5g |
$1945.0 | 2023-09-09 | ||
| Enamine | EN300-28278002-10g |
prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate |
2361399-46-2 | 10g |
$2884.0 | 2023-09-09 | ||
| Enamine | EN300-28278002-0.05g |
prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate |
2361399-46-2 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
| Enamine | EN300-28278002-0.1g |
prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate |
2361399-46-2 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
| Enamine | EN300-28278002-0.25g |
prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate |
2361399-46-2 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
| Enamine | EN300-28278002-0.5g |
prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate |
2361399-46-2 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
| Enamine | EN300-28278002-1.0g |
prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate |
2361399-46-2 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-28278002-2.5g |
prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate |
2361399-46-2 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-28278002-5.0g |
prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate |
2361399-46-2 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 |
Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate Littérature connexe
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
2361399-46-2 (Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
烟台朗裕新材料科技有限公司
Membre gold
Fournisseur de Chine
Réactif
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membre gold
Fournisseur de Chine
Réactif
Hangzhou Cedareal Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot